Isocorynoxeine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Isocorynoxeine, a major alkaloid found in Uncaria rhynchophylla, primarily targets the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in various functions including the regulation of mood and cognition.

Mode of Action

This compound exhibits a dose-dependent inhibition of 5-HT2A receptor-mediated current response . This suggests that this compound interacts with the 5-HT2A receptors, inhibiting their function in a manner that is dependent on the concentration of this compound present .

Biochemical Pathways

This suggests that this compound may affect calcium signaling pathways, specifically those involving L-type calcium channels and α1A-adrenoceptor-mediated intracellular Ca2+ release .

Pharmacokinetics

This compound undergoes extensive metabolism in vivo, mainly including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . After intraperitoneal administration in rats, the half-life (t1/2) of this compound is 4.9 ± 2.1 hours, indicating quick elimination .

Result of Action

This compound has been shown to have various biological effects. It can prevent the production of nitric oxide (NO) in rat microglia cells when exposed to lipopolysaccharide (LPS) . At a concentration of 100 µM, this compound protects HT22 mouse hippocampal cells against glutamate-induced cytotoxicity . It also exhibits vasorelaxant effects on isolated mesenteric arteries in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment, such as calcium ions, can affect the activity of this compound . Furthermore, the metabolic enzymes present in the body can also influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Isocorynoxeine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the 5-HT2A receptor function in the mouse brain . Additionally, it exhibits vasodilatory effects by inhibiting L-type calcium channel-mediated external calcium influx and alpha-1A-adrenoceptor-mediated intracellular calcium release in vascular smooth muscle cells . These interactions highlight the compound’s potential in modulating neurotransmission and vascular function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to protect against glutamate-induced neuronal damage in cultured cerebellar granule cells from rats . Furthermore, this compound inhibits lipopolysaccharide-induced nitric oxide release in primary cultured rat cortical microglia . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and offering neuroprotective benefits.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It acts as a vasodilator by inhibiting L-type calcium channels and alpha-1A-adrenoceptors, leading to reduced calcium influx and release in vascular smooth muscle cells . Additionally, this compound’s neuroprotective effects are mediated through its ability to inhibit the 5-HT2A receptor and reduce oxidative stress and inflammation . These mechanisms underscore the compound’s potential in treating cardiovascular and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound undergoes extensive metabolism, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes influence the stability and degradation of this compound, affecting its long-term impact on cellular function. Studies have shown that this compound exhibits a significant neuroprotective effect against glutamate-induced cell death at maximum concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered orally at 40 mg/kg, and its metabolites were analyzed in plasma, urine, and bile . The compound exhibited beneficial effects on the cardiovascular and cardiocerebral vascular systems at this dosage. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism in vivo, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. Studies have shown that this compound is rapidly absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s ability to cross the blood-brain barrier is particularly significant for its neuroprotective effects. Additionally, this compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of this compound is crucial for its interaction with biomolecules and its overall pharmacological effects.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 7-Isocorynoxeine implique plusieurs étapes, à commencer par l'extraction de la matière végétale. La méthode principale consiste à utiliser des techniques chromatographiques pour isoler le composé de l'extrait végétal. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le méthanol et l'eau, et le processus est effectué à température ambiante .

Méthodes de Production Industrielle : La production industrielle de la 7-Isocorynoxeine en est encore à ses débuts. La méthode principale implique l'extraction à grande échelle de l'Uncaria rhynchophylla en utilisant des techniques chromatographiques avancées. Le processus est optimisé pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de Réactions : La 7-Isocorynoxeine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, agents alkylants.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 7-Isocorynoxeine, qui présentent des activités pharmacologiques différentes .

4. Applications de la Recherche Scientifique

La 7-Isocorynoxeine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour la synthèse d'autres alcaloïdes indoliques.

Biologie : Étudié pour ses effets sur diverses voies biologiques, notamment son interaction avec les récepteurs des neurotransmetteurs.

Médecine : Enquête sur son utilisation potentielle dans le traitement de l'hypertension, des maladies neurodégénératives et d'autres affections.

5. Mécanisme d'Action

Le mécanisme d'action de la 7-Isocorynoxeine implique son interaction avec diverses cibles et voies moléculaires. Il agit principalement comme un inhibiteur du récepteur 5-HT2A, qui est impliqué dans la régulation de l'humeur, de la cognition et de la perception. Cette inhibition entraîne une diminution de la réponse du courant médiée par le récepteur, ce qui est associé à ses effets sédatifs et neuroprotecteurs . De plus, la 7-Isocorynoxeine inhibe les canaux calciques de type L, conduisant à une vasodilatation et à des effets antihypertenseurs .

Applications De Recherche Scientifique

7-Isocorynoxeine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other indole alkaloids.

Biology: Studied for its effects on various biological pathways, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential use in treating hypertension, neurodegenerative diseases, and other conditions.

Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.

Comparaison Avec Des Composés Similaires

La 7-Isocorynoxeine est structurellement similaire à d'autres alcaloïdes indoliques, tels que :

- Rhynchophylline

- Corynoxeine

- Isorhynchophylline

Unicité : Ce qui distingue la 7-Isocorynoxeine, c'est son inhibition spécifique du récepteur 5-HT2A et ses puissants effets vasodilatateurs. Bien que d'autres composés similaires présentent également des propriétés neuroprotectrices et antihypertensives, la combinaison unique de ces effets de la 7-Isocorynoxeine en fait un composé d'un intérêt significatif dans la recherche pharmacologique .

Propriétés

IUPAC Name |

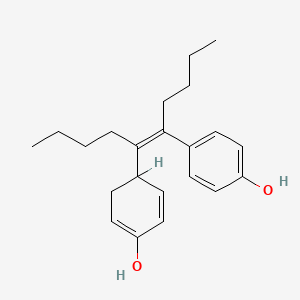

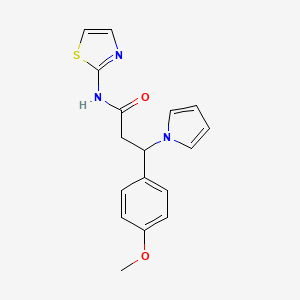

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317164 | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51014-29-0 | |

| Record name | Isocorynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-6-methyl-1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1230240.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)

![1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B1230245.png)